molecular formula C18H17FN4OS B11406798 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B11406798
M. Wt: 356.4 g/mol
InChI Key: NIGGSJPHSLPOQK-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Fluorophenyl Substitution:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole or piperazine rings.

    Reduction: Reduced forms of the compound, potentially altering the benzothiazole or piperazine rings.

    Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazol-2-yl)piperazine-1-carboxamide: Lacks the fluorophenyl group.

    N-(4-Fluorophenyl)piperazine-1-carboxamide: Lacks the benzothiazole group.

    4-(1,3-Benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide: Lacks the fluorine atom.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both the benzothiazole and fluorophenyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H17FN4OS

Molecular Weight

356.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H17FN4OS/c19-13-5-7-14(8-6-13)20-17(24)22-9-11-23(12-10-22)18-21-15-3-1-2-4-16(15)25-18/h1-8H,9-12H2,(H,20,24)

InChI Key

NIGGSJPHSLPOQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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